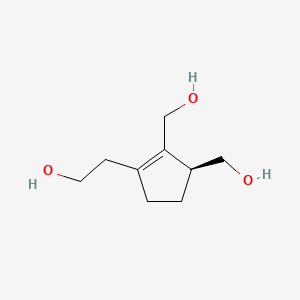
D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate: is a chemical compound with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol . This compound is a derivative of D-ribofuranose, a sugar molecule, and is modified with methyl, acetate, and benzoate groups. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate typically involves the following steps:
Methylation: The hydroxyl group at the 3-position of D-ribofuranose is methylated using methyl iodide in the presence of a base such as sodium hydride.
Acetylation: The hydroxyl groups at the 1 and 2 positions are acetylated using acetic anhydride and a catalyst like pyridine.
Benzoylation: The hydroxyl group at the 5-position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: The acetate and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: D-ribofuranose derivatives with free hydroxyl groups.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of nucleoside analogs .
Biology:
- Studied for its potential role in biochemical pathways involving ribose derivatives.
- Used in the synthesis of modified nucleotides for research purposes .
Medicine:
- Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides .
Industry:
Wirkmechanismus
The mechanism of action of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is primarily related to its role as a nucleoside analog. It can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in DNA and RNA synthesis, leading to the incorporation of faulty nucleotides and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose
- 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose
- 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Uniqueness: D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is unique due to its specific combination of methyl, acetate, and benzoate groups. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3/t13-,14-,15-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMEYBOQBQROJ-BOEXNKMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

